molecular formula C10H10BrClN2O B1415792 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one CAS No. 2000404-54-4

3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one

Cat. No.: B1415792
CAS No.: 2000404-54-4
M. Wt: 289.55 g/mol
InChI Key: LBNVITQGHXAYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a bromo group, and a chloro group attached to a pyrrolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 3-bromo-5-chloroaniline with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of different products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol

  • 1-(4-amino-3-bromo-5-chlorophenyl)-2-(ethylamino)ethanol

Uniqueness: 3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-amino-1-(3-bromo-5-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-6-3-7(12)5-8(4-6)14-2-1-9(13)10(14)15/h3-5,9H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNVITQGHXAYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
3-Amino-1-(3-bromo-5-chlorophenyl)-pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.